molecular formula C5H4INO B3109501 6-Iodopyridin-2(1H)-one CAS No. 173442-31-4

6-Iodopyridin-2(1H)-one

Cat. No.: B3109501
CAS No.: 173442-31-4
M. Wt: 221 g/mol
InChI Key: TXADHUCOCBXXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodopyridin-2(1H)-one is a heterocyclic organic compound featuring an iodine atom attached to the sixth position of a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridin-2(1H)-one typically involves the iodination of pyridin-2(1H)-one. One common method includes the reaction of pyridin-2(1H)-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Iodopyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyridinone ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed:

    Substitution Products: Various substituted pyridinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of pyridinone.

    Coupling Products: Biaryl or heteroaryl compounds formed through coupling reactions.

Scientific Research Applications

6-Iodopyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Iodopyridin-2(1H)-one largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    6-Bromopyridin-2(1H)-one: Similar structure with a bromine atom instead of iodine.

    6-Chloropyridin-2(1H)-one: Contains a chlorine atom at the sixth position.

    6-Fluoropyridin-2(1H)-one: Features a fluorine atom in place of iodine.

Uniqueness: 6-Iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

6-iodo-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXADHUCOCBXXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodopyridin-2(1H)-one
Reactant of Route 2
6-Iodopyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Iodopyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Iodopyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Iodopyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Iodopyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.